4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid chemical structure
4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid chemical structure
An In-Depth Technical Guide to 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (Phenyl J Acid)
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, commonly known in the industry as Phenyl J acid, is a naphthalene-derived organic compound of significant industrial importance.[1][2] Its molecular architecture, featuring a hydroxyl, a phenylamino, and a sulfonic acid group on a naphthalene core, endows it with specific chemical properties that make it an indispensable intermediate in the synthesis of a variety of azo dyes.[1][3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols. The information is presented to not only detail methodologies but also to provide the underlying scientific rationale for procedural choices, ensuring a robust and applicable understanding of this key chemical compound.
Chapter 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physical characteristics of Phenyl J acid is fundamental to its effective application and handling. The strategic placement of its functional groups dictates its solubility, reactivity, and chromophoric potential.
Molecular Identity
The compound is systematically identified by several key descriptors, summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 7-anilino-4-hydroxynaphthalene-2-sulfonic acid | [2] |
| Common Synonyms | Phenyl J acid, 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid | [1][2] |
| CAS Number | 119-40-4 | [1][2][3] |
| Molecular Formula | C₁₆H₁₃NO₄S | [1][2][3] |
| Molecular Weight | 315.34 g/mol | [1][2] |
| SMILES | C1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | [2] |
| InChIKey | YGNDWDUEMICDLW-UHFFFAOYSA-N | [2] |
Chemical Structure Analysis
The structure of Phenyl J acid is a cornerstone of its utility. The sulfonic acid (-SO₃H) group imparts significant water solubility, a critical feature for its application in aqueous dyeing processes.[1] The hydroxyl (-OH) and the secondary amine (-NHPh) groups are the primary sites for electrophilic substitution, making them the active centers for the coupling reactions necessary for dye formation. The phenylamino group also modulates the electronic properties and steric profile of the naphthalene system.[4]
Below is a simple graphical representation of the molecular structure.
Caption: 2D representation of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.
Physicochemical Properties
The bulk properties of a chemical are critical for process design, storage, and handling.
| Property | Value | Reference |
| Appearance | White or gray crystalline powder | [3] |
| Solubility | Slightly soluble in water and ethanol; Soluble in alkali solutions | [3] |
| Density | ~1.495 g/cm³ (Predicted) | [3][5] |
| pKa | -0.18 ± 0.40 (Predicted) | [3][5] |
| Water Solubility | 587.97 mg/L at 25°C (Predicted) | [5] |
Chapter 2: Synthesis and Manufacturing
The commercial viability of Phenyl J acid hinges on an efficient and scalable synthesis process. The primary route involves the condensation of J acid with aniline.
Core Synthesis Pathway
The industrial synthesis of Phenyl J acid is achieved through the condensation of 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid) with aniline.[3] This reaction is typically conducted in a sodium bisulfite medium, which plays a crucial role in the process. The reaction proceeds under elevated temperature and pressure to drive the nucleophilic substitution of the amino group of J acid by aniline.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a self-validating process for synthesizing Phenyl J acid. The causality for each step is explained to provide a deeper understanding.
-
Reactor Charging: In a pressure-rated reactor, charge J acid, aniline, sodium bisulfite, sodium carbonate, and water.
-
Causality: J acid and aniline are the primary reactants. Sodium bisulfite acts as the reaction medium. Sodium carbonate is added to maintain a sufficiently alkaline pH (8-9) to facilitate the reaction and minimize side products.[1]
-
-
Heating and Pressurization: Seal the reactor and raise the internal temperature to 104-106 °C over 1.5 hours. Maintain this temperature for approximately 40 hours. The pressure will naturally rise to about 0.1 MPa.[3]
-
Causality: The elevated temperature provides the necessary activation energy for the condensation reaction. The extended reaction time is required to drive the reaction to completion and achieve a high yield.
-
-
Cooling and Filtration: After the reaction period, cool the mixture to 30 °C. Filter the resulting slurry to collect the crude product cake.[3]
-
Causality: Cooling reduces the solubility of the product, maximizing its precipitation for efficient recovery by filtration.
-
-
Purification - Bisulfite Removal: Resuspend the filter cake in water and heat to 80-85 °C. Slowly add concentrated sulfuric acid until the solution remains blue when tested with Congo red paper.[3]
-
Causality: Sulfuric acid decomposes the excess sodium bisulfite from the reaction, releasing it as sulfur dioxide gas. The Congo red test indicates the endpoint of this decomposition.
-
-
Final Isolation: Stir the mixture for one hour to ensure complete gas evolution, then cool again to 30 °C. Filter the purified product and wash the filter cake with a saturated saltwater solution.[3]
-
Causality: The saltwater wash helps to remove residual inorganic impurities. The final product is an aqueous paste of N-phenyl J acid.
-
Synthesis Process Flow Diagram
The following diagram illustrates the key stages of the manufacturing process.
Caption: Standard workflow for the analytical characterization of Phenyl J acid.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result | Reference |
| ¹H NMR | Chemical Shift | δ 6.8–8.2 ppm (Aromatic Protons) | [1] |
| ¹³C NMR | Chemical Shift | δ 110–120 ppm (Carbon attached to -SO₃H) | [1] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3200–3600 (O-H stretch), 1180–1250 (S=O stretch) | [1] |
| Mass Spec (ESI-) | m/z | [M-H]⁻ at ~314.05 | [1] |
Chapter 4: Applications and Industrial Utility
The primary and most well-established application of Phenyl J acid is its role as a crucial building block in the dye manufacturing industry.
Intermediate for Azo Dyes
Phenyl J acid is a key intermediate for synthesizing various azo dyes. [1]Its structure allows it to act as a coupling component, reacting with diazonium salts to form the characteristic -N=N- azo bond that defines this class of dyes. Specific examples of dyes produced using Phenyl J acid include:
-
Direct Copper Salt Green BTL [1][3]* Copper Salt Blue FBGL [1][3]* Copper Salt Purple BBL [1][3]* Direct Violet 9 & Direct Blue 78 [5] These dyes are valued for their vibrant colors and are used extensively in the textile industry. [1]
Other Potential Applications
While its role in dye chemistry is dominant, the functional groups on Phenyl J acid give it potential utility in other areas of research. Its structure may be of interest in material science for the development of new polymers or in biological studies, though these applications are not as well-documented. [1][4]
Chapter 5: Safety, Handling, and Toxicology
Proper handling of Phenyl J acid is essential to ensure laboratory and personnel safety. The compound is classified as an irritant.
GHS Hazard Identification
According to the Globally Harmonized System (GHS), Phenyl J acid presents the following hazards:
-
Skin Irritation (Category 2) [6][7]* Serious Eye Irritation (Category 2A) [2][6][7]* May cause respiratory irritation (Category 3) [6]
Safe Handling and Personal Protective Equipment (PPE)
A strict protocol must be followed when handling this chemical.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. [6][7]2. Personal Protective Equipment:
-
Wear nitrile gloves and a lab coat. Inspect gloves prior to use and change them immediately if contaminated. [6][7] * Use safety glasses with side-shields or chemical goggles. [6][7] * If dust generation is unavoidable, use a NIOSH/MSHA-approved respirator. [8]3. Handling Practices: Avoid generating dust. [6]Avoid contact with skin, eyes, and clothing. [7]Wash hands thoroughly after handling. [6]
-
First Aid Measures
In case of accidental exposure, the following steps should be taken immediately:
| Exposure Route | First Aid Procedure | Reference |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention. | [6][7] |
| Skin Contact | Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice. | [6][7] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician. | [6][8] |
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6][7]The compound can be hygroscopic, light-sensitive, and air-sensitive. [6]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations. [6][7]
Conclusion
4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a well-characterized and industrially vital chemical. Its value is firmly rooted in its molecular structure, which is ideally suited for its role as an azo dye intermediate. The synthesis and purification processes are well-established, and robust analytical methods exist for its quality control. While its primary application remains in the coloration industry, the inherent reactivity of its functional groups suggests potential for broader applications in materials science. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its irritant properties. This guide provides the foundational knowledge for professionals to utilize, handle, and understand Phenyl J acid effectively and safely.
References
-
4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid - ChemBK. (n.d.). Retrieved from [Link]
-
4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | C16H13NO4S | CID 67065 - PubChem. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, March 31). Retrieved from [Link]
-
7-Anilino-4-hydroxy-2-naphthalenesulfonic acid - Chongqing Chemdad Co., Ltd. (n.d.). Retrieved from [Link]
-
Facile one-pot synthesis of water-soluble conjugated polymers derived from 7-amino-4-hydroxy-2-naphthalenesulfonic acid: Synthesis - AVESİS. (2022, April 26). Retrieved from [Link]
-
File:4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.svg - Wikimedia Commons. (2015, March 14). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | C16H13NO4S | CID 67065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Buy 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid | 119-19-7 [smolecule.com]
- 5. 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
